molecular formula C9H11NO3 B3237029 Methyl 5-amino-2-hydroxy-4-methylbenzoate CAS No. 1379359-74-6

Methyl 5-amino-2-hydroxy-4-methylbenzoate

Cat. No.: B3237029
CAS No.: 1379359-74-6
M. Wt: 181.19 g/mol
InChI Key: XFQYOOCQLDBSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group, a hydroxyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-hydroxy-4-methylbenzoate typically involves the esterification of 5-amino-2-hydroxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a chloro group.

Major Products:

    Oxidation: Formation of 5-amino-2-oxo-4-methylbenzoate.

    Reduction: Formation of 5-amino-2-hydroxy-4-methylbenzoate.

    Substitution: Formation of 5-chloro-2-hydroxy-4-methylbenzoate.

Scientific Research Applications

Methyl 5-amino-2-hydroxy-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 5-amino-2-hydroxy-4-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 2-amino-5-hydroxy-4-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.

    Methyl 5-amino-2-hydroxybenzoate: Lacks the methyl group on the benzene ring.

    Methyl 5-amino-4-methylbenzoate: Lacks the hydroxyl group.

Properties

IUPAC Name

methyl 5-amino-2-hydroxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQYOOCQLDBSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205584
Record name Benzoic acid, 5-amino-2-hydroxy-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379359-74-6
Record name Benzoic acid, 5-amino-2-hydroxy-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379359-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-amino-2-hydroxy-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2-hydroxy-4-methylbenzoate
Reactant of Route 2
Methyl 5-amino-2-hydroxy-4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-amino-2-hydroxy-4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 5-amino-2-hydroxy-4-methylbenzoate
Reactant of Route 5
Methyl 5-amino-2-hydroxy-4-methylbenzoate
Reactant of Route 6
Methyl 5-amino-2-hydroxy-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.